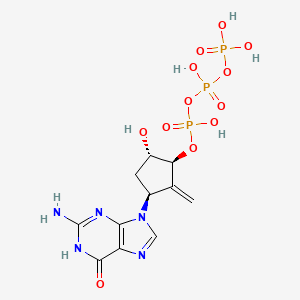
Pentamethonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethonium iodide is a quaternary ammonium compound known for its ganglionic blocking properties. It is primarily used in medical research and treatment for its ability to block nerve impulses in the autonomic ganglia, making it useful in the management of hypertension and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethonium iodide can be synthesized through the reaction of pentamethylenediamine with methyl iodide. The reaction typically involves the following steps:
Preparation of Pentamethylenediamine: This compound is prepared by the reduction of glutaric acid.
Quaternization Reaction: Pentamethylenediamine is reacted with an excess of methyl iodide under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentamethonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, which can replace the iodide ions in the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield pentamethonium hydroxide .
Scientific Research Applications
Pentamethonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving quaternary ammonium compounds.
Biology: In biological research, it is used to study the effects of ganglionic blockers on nerve transmission and autonomic functions.
Mechanism of Action
Pentamethonium iodide exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It does this by binding to the nicotinic acetylcholine receptors, preventing the action of acetylcholine, a neurotransmitter responsible for transmitting nerve signals. This results in the inhibition of nerve impulses, leading to a decrease in blood pressure and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Hexamethonium: Another ganglionic blocker with a similar mechanism of action but different chemical structure.
Decamethonium: Known for its neuromuscular blocking properties, it is used in anesthesia.
Tetramethonium: Similar in function but with a shorter carbon chain
Uniqueness
Pentamethonium iodide is unique due to its specific structure, which allows it to effectively block ganglionic transmission without significant side effects. Its longer carbon chain compared to tetramethonium provides a balance between potency and duration of action, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
5282-80-4 |
|---|---|
Molecular Formula |
C11H28I2N2 |
Molecular Weight |
442.16 g/mol |
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SRFSMBZBBSVMKO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |
Related CAS |
2365-25-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


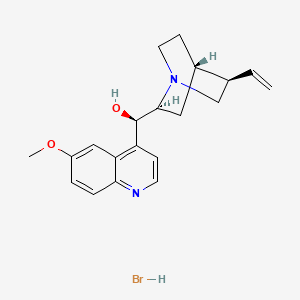
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
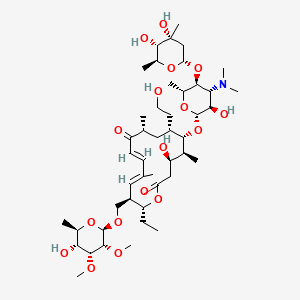
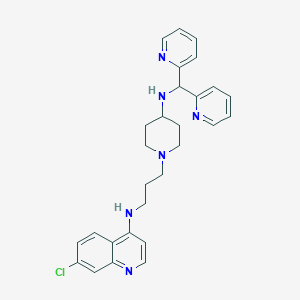
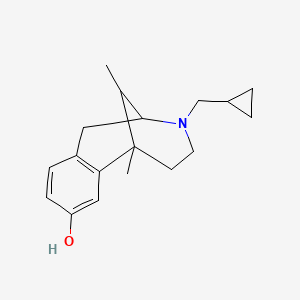
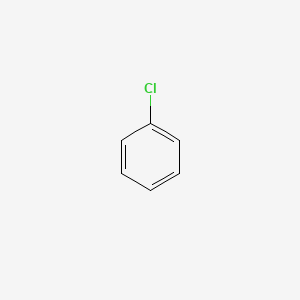
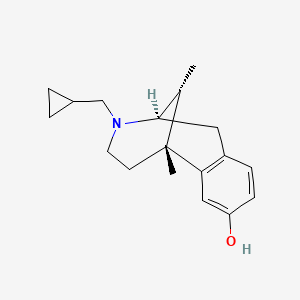

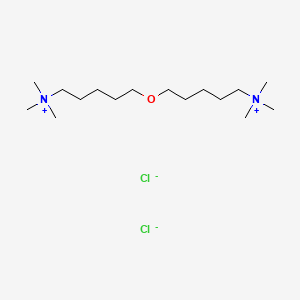
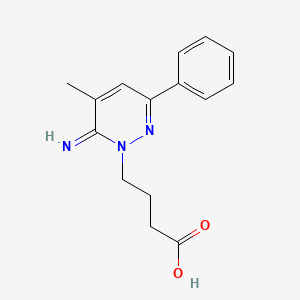
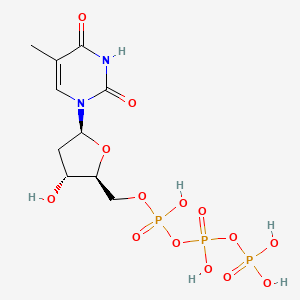
![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)

